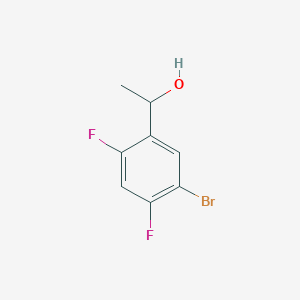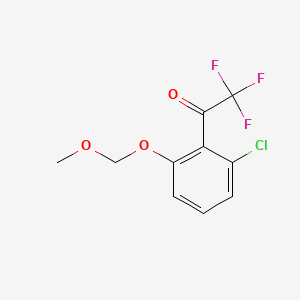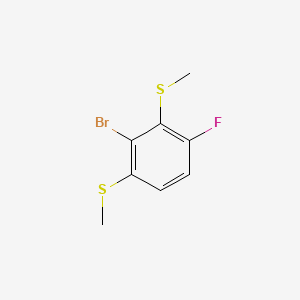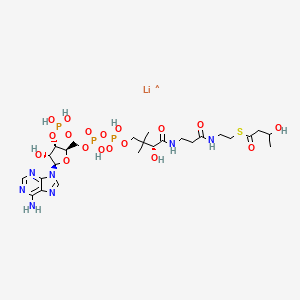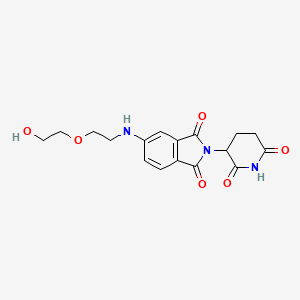
Pomalidomide-5'-PEG2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-5’-PEG2-OH is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is designed to facilitate the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology. Pomalidomide-5’-PEG2-OH contains a Cereblon (CRBN)-recruiting ligand and a PEGylated linker, making it a valuable tool in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-PEG2-OH typically involves the conjugation of pomalidomide with a PEGylated linker. The process begins with the preparation of pomalidomide, which can be synthesized through a multi-step continuous flow synthesis . The key steps include:
- Reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione .
- Reducing the nitro group to an amino group.
- Coupling the resulting compound with a PEGylated linker to form pomalidomide-5’-PEG2-OH.
Industrial Production Methods
Industrial production of pomalidomide-5’-PEG2-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 99% . Continuous flow chemistry is preferred for its efficiency, safety, and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-5’-PEG2-OH undergoes various chemical reactions, including:
Substitution Reactions: The PEGylated linker can participate in nucleophilic substitution reactions.
Click Chemistry: The azide-functionalized derivatives of pomalidomide-5’-PEG2-OH are commonly used in click chemistry for conjugation with other molecules.
Common Reagents and Conditions
Coupling Agents: Used in the initial synthesis of pomalidomide.
Reducing Agents: Employed to convert nitro groups to amino groups.
Azides and Alkynes: Utilized in click chemistry reactions.
Major Products
The major products formed from these reactions are typically conjugates of pomalidomide-5’-PEG2-OH with various target molecules, enabling the creation of PROTACs and other bioactive compounds .
Applications De Recherche Scientifique
Pomalidomide-5’-PEG2-OH has a wide range of scientific research applications:
Mécanisme D'action
Pomalidomide-5’-PEG2-OH exerts its effects by recruiting Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins . The compound’s PEGylated linker enhances its solubility and cellular permeability, making it an effective tool for targeted protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another derivative of thalidomide with enhanced potency and reduced toxicity.
Pomalidomide: The base compound for pomalidomide-5’-PEG2-OH, used in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-5’-PEG2-OH stands out due to its PEGylated linker, which improves its pharmacokinetic properties and facilitates its use in PROTAC technology. This makes it a valuable tool for targeted protein degradation, offering advantages over its non-PEGylated counterparts .
Propriétés
Formule moléculaire |
C17H19N3O6 |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-hydroxyethoxy)ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O6/c21-6-8-26-7-5-18-10-1-2-11-12(9-10)17(25)20(16(11)24)13-3-4-14(22)19-15(13)23/h1-2,9,13,18,21H,3-8H2,(H,19,22,23) |
Clé InChI |
MIOLXQDWPZQBHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



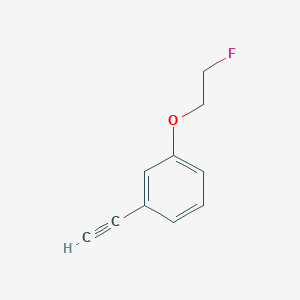
![Ethyl (R)-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate](/img/structure/B14764249.png)

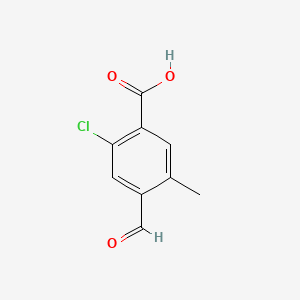
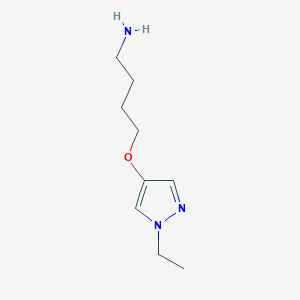

![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)

![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14764284.png)
